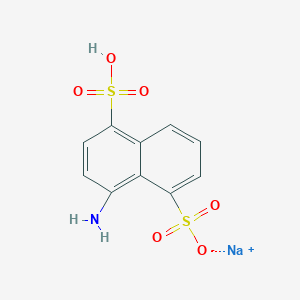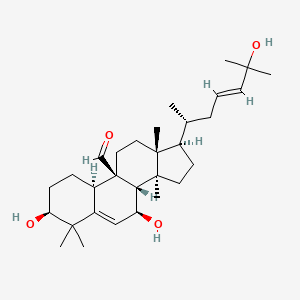
Cyclo(RGDfC)
Descripción general
Descripción
Cyclo(Arg-Gly-Asp-D-Phe-Cys), también conocido como Cyclo(RGDfC), es un péptido cíclico compuesto por los aminoácidos arginina, glicina, ácido aspártico, D-fenilalanina y cisteína. Este compuesto es conocido por su alta afinidad a los receptores de integrina, particularmente la integrina αvβ3, que juega un papel crucial en la adhesión celular y la señalización. Cyclo(Arg-Gly-Asp-D-Phe-Cys) se utiliza ampliamente en la investigación científica, especialmente en estudios relacionados con el cáncer, las células madre y la ingeniería de tejidos .
Mecanismo De Acción
Cyclo(Arg-Gly-Asp-D-Phe-Cys) ejerce sus efectos uniéndose a los receptores de integrina, particularmente la integrina αvβ3, en la superficie celular. Esta unión interrumpe las interacciones celulares con la integrina, lo que lleva a la inhibición de la adhesión celular, la migración y las vías de señalización. En las células madre embrionarias, el compuesto regula a la baja la expresión de marcadores pluripotentes como Oct4, Sox2 y Nanog, inhibiendo así su potencial tumorigénico .
Compuestos similares:
Cyclo(Arg-Gly-Asp-D-Phe-Val): Este péptido contiene valina en lugar de cisteína y se utiliza para estudiar la adhesión y señalización celular mediada por integrina.
Singularidad: Cyclo(Arg-Gly-Asp-D-Phe-Cys) es único debido a su alta afinidad por la integrina αvβ3 y su capacidad de formar una estructura cíclica estable a través de un enlace disulfuro. Esta estabilidad mejora su eficacia en la interrupción de las interacciones con la integrina y lo convierte en una herramienta valiosa en diversas aplicaciones de investigación .
Análisis Bioquímico
Biochemical Properties
Cyclo(RGDfC) plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically binds to the αVβ3 integrin, a receptor involved in cell adhesion and signaling. This interaction disrupts integrin-mediated cell adhesion, which can inhibit tumor growth and metastasis . Additionally, Cyclo(RGDfC) has been used in the synthesis of ligand-decorated nanogels for targeted drug delivery, enhancing the specificity and efficacy of therapeutic agents .
Cellular Effects
Cyclo(RGDfC) exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Cyclo(RGDfC) inhibits the expression of pluripotent markers in embryonic stem cells and reduces the tumorigenic potential of these cells in vivo . Moreover, it disrupts integrin interactions, leading to changes in cell adhesion, migration, and proliferation .
Molecular Mechanism
The molecular mechanism of Cyclo(RGDfC) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cyclo(RGDfC) binds to the αVβ3 integrin, blocking its interaction with extracellular matrix proteins and inhibiting downstream signaling pathways . This inhibition affects various cellular processes, including cell survival, proliferation, and migration. Additionally, Cyclo(RGDfC) has been shown to down-regulate the expression of transcription factors such as Oct4, Sox2, and Nanog in embryonic stem cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclo(RGDfC) change over time. The compound exhibits stability under specific storage conditions, with a shelf life of up to four years . Over time, Cyclo(RGDfC) can degrade, leading to a reduction in its efficacy. Long-term studies have shown that Cyclo(RGDfC) can have sustained effects on cellular function, including prolonged inhibition of tumor growth and metastasis .
Dosage Effects in Animal Models
The effects of Cyclo(RGDfC) vary with different dosages in animal models. At lower doses, Cyclo(RGDfC) effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, adverse effects such as cytotoxicity and organ damage have been observed . These findings highlight the importance of optimizing the dosage of Cyclo(RGDfC) to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
Cyclo(RGDfC) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound is metabolized by enzymes such as proteases, which cleave the peptide bonds and modify its structure . These metabolic processes can affect the stability and efficacy of Cyclo(RGDfC), influencing its overall impact on cellular function and therapeutic potential .
Transport and Distribution
Cyclo(RGDfC) is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound can be internalized by cells via receptor-mediated endocytosis, facilitated by its binding to the αVβ3 integrin . Once inside the cells, Cyclo(RGDfC) can localize to specific compartments or organelles, where it exerts its effects on cellular processes .
Subcellular Localization
The subcellular localization of Cyclo(RGDfC) is critical for its activity and function. The compound contains targeting signals and post-translational modifications that direct it to specific cellular compartments, such as the cytoplasm or nucleus . This localization allows Cyclo(RGDfC) to interact with its target biomolecules and modulate cellular processes effectively .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Cyclo(Arg-Gly-Asp-D-Phe-Cys) normalmente implica la síntesis de péptidos en fase sólida (SPPS). El proceso comienza con la unión del primer aminoácido a una resina, seguido de la adición secuencial de aminoácidos protegidos. La cadena peptídica se cicla entonces mediante la formación de un enlace disulfuro entre los residuos de cisteína. El producto final se escinde de la resina y se purifica utilizando cromatografía líquida de alta eficacia (HPLC) .
Métodos de producción industrial: La producción industrial de Cyclo(Arg-Gly-Asp-D-Phe-Cys) sigue principios similares a la síntesis de laboratorio pero a una escala mayor. Se utilizan sintetizadores de péptidos automatizados y sistemas HPLC a gran escala para garantizar un alto rendimiento y pureza. El uso de técnicas de purificación avanzadas y medidas estrictas de control de calidad es esencial para cumplir con los estándares necesarios para las aplicaciones de investigación y terapéuticas .
Análisis De Reacciones Químicas
Tipos de reacciones: Cyclo(Arg-Gly-Asp-D-Phe-Cys) principalmente experimenta reacciones que involucran sus grupos funcionales, como la oxidación, reducción y sustitución. El enlace disulfuro en la estructura cíclica se puede reducir para formar grupos tiol libres, que pueden reaccionar posteriormente con varios electrófilos .
Reactivos y condiciones comunes:
Oxidación: El peróxido de hidrógeno o el yodo se pueden utilizar para oxidar los grupos tiol y formar enlaces disulfuro.
Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) pueden reducir los enlaces disulfuro a grupos tiol libres.
Sustitución: Los grupos tiol pueden reaccionar con maleimidas o haluros de alquilo para formar enlaces tioéter.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen formas reducidas u oxidadas del péptido, así como varios conjugados formados a través de reacciones de sustitución .
Aplicaciones Científicas De Investigación
Cyclo(Arg-Gly-Asp-D-Phe-Cys) tiene una amplia gama de aplicaciones en la investigación científica:
Investigación sobre el cáncer: Se utiliza para estudiar la adhesión, migración e invasión de las células tumorales.
Investigación sobre células madre: Cyclo(Arg-Gly-Asp-D-Phe-Cys) se utiliza para investigar el papel de las integrinas en la diferenciación y la pluripotencia de las células madre.
Ingeniería de tejidos: El compuesto se emplea en el desarrollo de recubrimientos bioadhesivos y andamios para mejorar la adhesión y proliferación celular en superficies artificiales.
Administración de fármacos: Cyclo(Arg-Gly-Asp-D-Phe-Cys) se utiliza en el diseño de sistemas de administración de fármacos dirigidos, como nanogeles decorados con ligandos y micelas unimoleculares, para mejorar la especificidad y la eficacia de los agentes terapéuticos.
Comparación Con Compuestos Similares
Cyclo(Arg-Gly-Asp-D-Phe-Val): This peptide contains valine instead of cysteine and is used to study integrin-mediated cell adhesion and signaling.
Uniqueness: Cyclo(Arg-Gly-Asp-D-Phe-Cys) is unique due to its high affinity for αvβ3 integrin and its ability to form a stable cyclic structure through a disulfide bond. This stability enhances its effectiveness in disrupting integrin interactions and makes it a valuable tool in various research applications .
Propiedades
IUPAC Name |
2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N8O7S/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYJVAMZRBTOPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N8O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




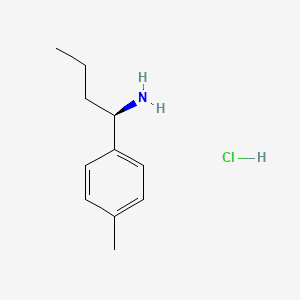
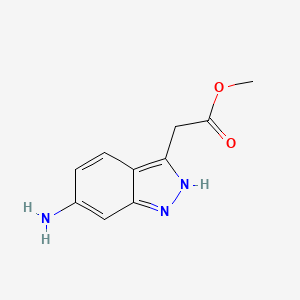
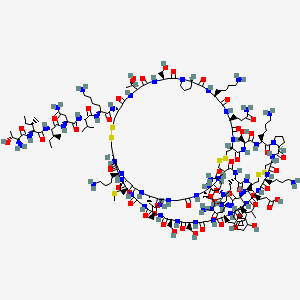

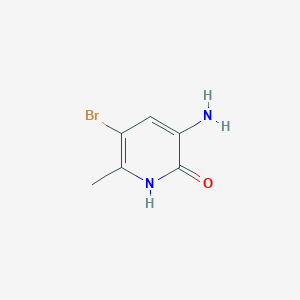

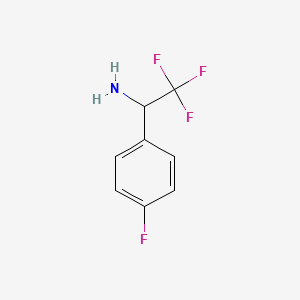
![Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3030007.png)
